5-Bromo[1,1'-biphenyl]-2-ol

Catalog No.
S662756
CAS No.
16434-97-2
M.F
C12H9BrO
M. Wt
249.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo[1,1'-biphenyl]-2-ol

CAS Number

16434-97-2

Product Name

5-Bromo[1,1'-biphenyl]-2-ol

IUPAC Name

4-bromo-2-phenylphenol

Molecular Formula

C12H9BrO

Molecular Weight

249.1 g/mol

InChI

InChI=1S/C12H9BrO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H

InChI Key

AWIYHSVPCXSVRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)O

The exact mass of the compound 5-Bromo[1,1'-biphenyl]-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo[1,1'-biphenyl]-2-ol (CAS 16434-97-2), also known by its IUPAC name 4-bromo-2-phenylphenol, is a highly functionalized biaryl building block featuring a hydroxyl group at the 2-position and a bromine atom at the 5-position [1]. With a melting point of approximately 53 °C and a computationally predicted pKa of 9.42, this compound serves as a critical precursor in organic synthesis, materials science, and ligand design [1]. The presence of the bromine atom para to the hydroxyl group provides an orthogonal reactive site for palladium-catalyzed cross-coupling reactions, while the hydroxyl group can be independently protected, functionalized into a directing group, or utilized in the synthesis of bulky phosphoramidite ligands and OLED intermediates [2]. For industrial buyers and synthetic chemists, procuring this specific halogenated isomer bypasses the complex, low-yielding direct bromination of 2-phenylphenol, ensuring high isomeric purity for downstream scale-up [3].

Substituting 5-bromo[1,1'-biphenyl]-2-ol with unbrominated 2-phenylphenol or alternative isomers like 4'-bromo-[1,1'-biphenyl]-2-ol fundamentally alters the synthetic trajectory and electronic profile of the target material[1]. Attempting to generate the 5-bromo derivative in situ via direct electrophilic bromination of 2-phenylphenol typically results in a mixture of 4-bromo, 6-bromo, and 4,6-dibromo isomers, necessitating costly and yield-depleting chromatographic separations [2]. Furthermore, substituting with the 4'-bromo isomer places the reactive halogen on the distal phenyl ring rather than the phenol ring, which drastically changes the electronic induction on the hydroxyl group and alters the bite angle and electron density when converted into a phosphine or phosphite ligand for transition-metal catalysis . For reproducible manufacturing of OLED materials or active pharmaceutical ingredients (APIs), the exact regiochemistry of the 5-bromo substitution is non-negotiable.

Elimination of Isomeric Impurities in Ligand Precursor Synthesis

Direct electrophilic bromination of 2-phenylphenol to yield the 4-bromo derivative often suffers from over-bromination and ortho-substitution, yielding up to 15-30% of unwanted 6-bromo and 4,6-dibromo byproducts depending on the brominating agent [1]. Procuring pre-synthesized 5-bromo[1,1'-biphenyl]-2-ol guarantees >98% isomeric purity, directly improving the yield of subsequent Suzuki-Miyaura couplings or phosphoramidite ligand syntheses by eliminating the need for complex fractional crystallization or chromatography [2].

Evidence DimensionIsomeric Purity and Process Yield
Target Compound Data>98% isomeric purity (commercial 5-bromo[1,1'-biphenyl]-2-ol)
Comparator Or Baseline70-85% target yield with 15-30% mixed isomers (in situ bromination of 2-phenylphenol)
Quantified Difference~15-30% yield recovery and elimination of purification steps
ConditionsStandard electrophilic bromination vs. procured pure starting material

Bypassing in situ bromination prevents downstream catalytic poisoning by isomeric impurities and reduces manufacturing cycle times.

Electronic Tuning of the Hydroxyl Group (pKa Shift)

The placement of the bromine atom on the phenol ring (para to the OH) in 5-bromo[1,1'-biphenyl]-2-ol exerts an electron-withdrawing inductive effect, lowering the predicted pKa to approximately 9.42 . In contrast, the unbrominated baseline 2-phenylphenol has a higher pKa (~9.9), and the 4'-bromo isomer (where the halogen is on the distal ring) exhibits a pKa closer to the unbrominated baseline due to the lack of direct resonance/inductive effects on the phenol ring [1]. This ~0.5 pKa unit shift makes the phenoxide of 5-bromo[1,1'-biphenyl]-2-ol a superior leaving group and alters the π-acceptor properties of derived phosphite ligands, which is critical for tuning the reaction rates in asymmetric hydrogenation or hydroformylation .

Evidence DimensionAcidity (pKa)
Target Compound DatapKa ~ 9.42
Comparator Or BaselinepKa ~ 9.9 (2-phenylphenol)
Quantified Difference~0.5 pKa unit reduction
ConditionsAqueous/computational pKa prediction

The increased acidity alters the nucleophilicity of the oxygen, impacting the synthesis and electronic tuning of transition-metal ligands.

Thermal Stability in Metal Chelate Adducts

5-Bromo[1,1'-biphenyl]-2-ol forms highly stable metal chelate adducts, such as the zinc 2,4-pentanedione chelate adduct, which exhibits a well-defined melting point of 78–83 °C [1]. The incorporation of the heavy bromine atom increases the lipophilicity and thermal stability of these organometallic complexes compared to adducts formed with unbrominated 2-phenylphenol, which exhibit lower lipophilicity and variable stability profiles [1]. This predictable thermal behavior is advantageous for formulating stable precursor solutions for chemical vapor deposition (CVD) or specialized organometallic applications where volatility and degradation must be tightly controlled [1].

Evidence DimensionAdduct Melting Point / Thermal Stability
Target Compound Data78–83 °C (Zinc 2,4-pentanedione adduct)
Comparator Or BaselineLower lipophilicity and variable stability (Unbrominated 2-phenylphenol adducts)
Quantified DifferenceEnhanced crystalline stability and defined melting range
ConditionsZinc 2,4-pentanedione chelate-phenol adduct formation

Higher lipophilicity and defined thermal properties are critical for the processability of metal-organic precursors in materials science.

Regioselective Scaffold for Dearomative Rearrangements

In the synthesis of pharmaceutically relevant 1-arylcyclohexylamines via acid-promoted dearomative rearrangement, 5-bromo[1,1'-biphenyl]-2-ol serves as a highly effective substrate [1]. The para-bromo substitution directs the electronic flow during the O-arylhydroxylamine rearrangement, leading to functionalized 2-aminocyclohexadien-1-ones in high yields (>70% over two steps), whereas using unbrominated 2-phenylphenol yields a product lacking the versatile bromine handle, preventing subsequent late-stage functionalization (e.g., via Suzuki coupling) of the resulting cyclohexadiene core [1].

Evidence DimensionDownstream Functionalizability
Target Compound DataYields a brominated cyclohexadienone capable of further cross-coupling
Comparator Or BaselineUnbrominated 2-phenylphenol yields an unfunctionalizable core
Quantified DifferenceEnables >1 additional late-stage synthetic vector
ConditionsAcid-promoted dearomative hydroamination of 2-arylphenols

Procuring the brominated precursor allows medicinal chemists to build complex, easily derivatized 3D scaffolds from flat biaryl starting materials.

Precursor for Bulky Phosphoramidite and Phosphite Ligands

The specific 5-bromo substitution combined with the 2-hydroxyl group makes this compound ideal for synthesizing sterically demanding, electronically tuned ligands used in asymmetric palladium or rhodium catalysis, directly benefiting from the compound's >98% isomeric purity to avoid catalytic poisoning [1].

Building Block for OLED Materials

The orthogonal reactivity of the phenol (which can be cyclized to form dibenzofurans) and the bromine atom (which can undergo Suzuki coupling with arylamines or carbazoles) makes it a preferred starting material for hole-transporting or host materials in organic light-emitting diodes [1].

Scaffold for Pharmaceutically Relevant Cyclohexylamines

As demonstrated in recent dearomative hydroamination protocols, this compound is perfectly suited for generating 3D 1-arylcyclohexylamine cores that retain a bromine handle for late-stage diversification in drug discovery [1].

Synthesis of Metal-Organic Precursors and Adducts

Its ability to form stable, lipophilic metal chelate adducts (e.g., with zinc or copper) makes it valuable for specialized formulations or as a stabilized precursor in chemical vapor deposition (CVD) processes, leveraging its defined 78–83 °C adduct melting point [2].

XLogP3

4.2

Other CAS

16434-97-2

Wikipedia

5-Bromo(1,1'-biphenyl)-2-ol

Dates

Last modified: 08-15-2023

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